3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a methoxy group, a piperidine ring, and a benzenesulfonamide moiety, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-(piperidine-1-carbonyl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-(piperidin-1-yl)benzyl alcohol .
Scientific Research Applications
3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(4-(piperidine-1-carbonyl)phenyl)benzamide: This compound shares a similar structure but differs in the substitution pattern on the benzene ring.
4-methoxy-3-(piperidine-1-carbonyl)-N-pyridin-2-ylbenzenesulfonamide: Another related compound with a pyridine ring instead of a benzene ring.
Uniqueness
3-methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
3-Methoxy-N-(4-(piperidine-1-carbonyl)benzyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activities, structure-activity relationships (SAR), and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The compound features a sulfonamide functional group and a piperidine moiety , with a methoxy group attached to a benzene ring. The structural formula can be represented as follows:
This structure is notable for its potential applications in targeting various biological pathways, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Compounds with similar structural characteristics have demonstrated various biological activities, particularly in anticancer research. For instance, studies have shown that derivatives of piperidine exhibit significant cytotoxicity against different cancer cell lines. The following table summarizes some of the key findings related to the anticancer activities of structurally related compounds:
Compound Name | Biological Activity | IC50 (µM) | References |
---|---|---|---|
CFI-400945 | PLK4 inhibitor | <0.01 | |
Piperidine Derivative 1 | Cytotoxicity in FaDu cells | 0.64 | |
Piperidine Derivative 2 | Antiproliferative effects | 0.4 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as inhibitors of specific enzymes. For example, piperidine derivatives have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), which is crucial in regulating endocannabinoid levels. A study demonstrated that modifications to the piperidine structure could enhance inhibitory potency:
Compound Name | Target Enzyme | IC50 (µM) | References |
---|---|---|---|
Piperidine Derivative A | FAAH | 13-22 | |
Piperidine Derivative B | MenA (M. tuberculosis) | 8-10 |
These results indicate that the compound may also have potential applications in treating conditions involving dysregulated enzyme activity.
Structure-Activity Relationship (SAR)
The SAR studies of piperidine derivatives highlight the importance of specific functional groups in modulating biological activity. For example, the presence of a methoxy group and sulfonamide functionality appears critical for enhancing interactions with biological targets. Research has shown that variations in substituents can lead to significant changes in potency and selectivity:
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Sulfonamide Group : Increases binding affinity to target proteins.
Case Studies
Several case studies have focused on the biological activity of similar compounds, providing insights into their pharmacological profiles:
- Antitumor Activity : A study on indazole-containing derivatives revealed potent anticancer effects, suggesting that modifications similar to those found in this compound could yield effective therapeutic agents against various cancers .
- Inhibition of Mycobacterium tuberculosis : Research on piperidine derivatives indicated promising results against tuberculosis by inhibiting key enzymes involved in bacterial survival . This suggests potential applications for this compound in infectious disease treatment.
Properties
IUPAC Name |
3-methoxy-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-18-6-5-7-19(14-18)27(24,25)21-15-16-8-10-17(11-9-16)20(23)22-12-3-2-4-13-22/h5-11,14,21H,2-4,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUZSSPFRLUDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.